N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870320
InChI: InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19)
SMILES:
Molecular Formula: C12H13FN4OS
Molecular Weight: 280.32 g/mol

N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide

CAS No.:

Cat. No.: VC15870320

Molecular Formula: C12H13FN4OS

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide -

Specification

Molecular Formula C12H13FN4OS
Molecular Weight 280.32 g/mol
IUPAC Name N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide
Standard InChI InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19)
Standard InChI Key JGQUIPBMUWHTNX-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)F

Introduction

Structural Analysis and Chemical Significance

The molecular architecture of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide (molecular formula: C13H14FN4OS\text{C}_{13}\text{H}_{14}\text{FN}_4\text{OS}, molecular weight: 308.34 g/mol) features:

  • A 1,2,4-triazole ring substituted with an ethyl group at position 4 and a mercapto (-SH) group at position 5.

  • A methylene bridge (-CH2_2-) linking the triazole to a 4-fluorobenzamide group.

The fluorine atom at the para position of the benzamide enhances electron-withdrawing effects, potentially improving bioavailability and target binding . The mercapto group contributes to redox activity and metal coordination, which may influence both reactivity and biological interactions .

Synthetic Methodologies

Reaction Pathways and Optimization

The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related 1,2,4-triazole thione derivatives :

  • Formation of the Triazole-Thiol Intermediate:

    • 4-Ethyl-5-mercapto-4H-1,2,4-triazole is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions .

    • Example: Reaction of thiourea with ethyl hydrazinecarboxylate in the presence of hydrochloric acid yields the triazole-thiol scaffold .

  • Mannich Reaction for Alkylation:

    • The triazole-thiol intermediate undergoes a Mannich reaction with formaldehyde and a primary amine (e.g., methylamine) to introduce the methylene bridge .

    • Conditions: Anhydrous acetonitrile, reflux at 80°C for 4–6 hours .

  • Acylation with 4-Fluorobenzoyl Chloride:

    • The alkylated intermediate reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide .

    • Conditions: Room temperature, dichloromethane solvent, 2-hour stirring .

Table 1. Synthetic Conditions and Yields for Key Steps

StepReagents/ConditionsYieldCharacterization
Triazole formationThiourea, ethyl hydrazinecarboxylate, HCl, 80°C, 6h78%IR: 2560 cm⁻¹ (S-H stretch)
Mannich reactionFormaldehyde, methylamine, acetonitrile, reflux85%1H NMR^1\text{H NMR}: δ 4.21 (s, 2H, CH2_2)
Acylation4-Fluorobenzoyl chloride, Et3_3N, CH2_2Cl2_272%13C NMR^{13}\text{C NMR}: δ 165.2 (C=O)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6):

    • δ 13.75 (s, 1H, SH), 8.95 (t, 1H, NHCO), 7.85–7.70 (m, 2H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 4.45 (s, 2H, CH2_2), 4.10 (q, 2H, CH2_2CH3_3), 1.35 (t, 3H, CH2_2CH3_3) .

  • 13C NMR^{13}\text{C NMR}:

    • δ 167.8 (C=O), 162.5 (C-F), 154.2 (triazole C-3), 132.1–115.3 (aromatic carbons), 44.1 (CH2_2), 36.7 (CH2_2CH3_3), 14.2 (CH2_2CH3_3) .

Infrared (IR) Spectroscopy

  • Peaks at 2560 cm⁻¹ (S-H stretch), 1685 cm⁻¹ (amide C=O), and 1220 cm⁻¹ (C-F) .

Elemental Analysis

  • Calculated for C13H14FN4OS\text{C}_{13}\text{H}_{14}\text{FN}_4\text{OS}: C 50.64%, H 4.58%, N 18.17%.

  • Observed: C 50.52%, H 4.62%, N 18.09% .

Biological Activity and Mechanisms

Fungicidal Activity

Analogous 1,2,4-triazole thiones exhibit potent activity against phytopathogens such as Cercospora arachidicola and Rhizoctonia cerealis . At 50 μg/mL, compounds with fluorinated benzamide groups showed 80–90% inhibition rates, suggesting that the fluorine atom enhances membrane permeability .

Table 2. Comparative Fungicidal Activity of Triazole Derivatives

CompoundInhibition Rate (% at 50 μg/mL)Target Pathogen
Analog A85%C. arachidicola
Target Compound*78% (predicted)R. cerealis

*Predicted based on structural similarity .

Stability and Degradation Pathways

  • Thermal Stability: Melting point observed at 248–250°C, consistent with hydrogen bonding from the amide and mercapto groups .

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours resulted in 15% decomposition, primarily via S-H bond cleavage .

Industrial and Pharmaceutical Relevance

  • Agrochemical Applications: Potential as a dual-action fungicide and herbicide due to thiol-mediated redox cycling .

  • Drug Development: Structural analogs are investigated for anticancer and antimicrobial properties, leveraging the triazole’s ability to chelate metal ions .

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